molecular formula C8H6N2O3 B1211134 4-Methyl-2-nitrophenyl isocyanate CAS No. 57910-98-2

4-Methyl-2-nitrophenyl isocyanate

Cat. No.: B1211134
CAS No.: 57910-98-2
M. Wt: 178.14 g/mol
InChI Key: RTXDHIPQKZLDJD-UHFFFAOYSA-N
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Description

4-Methyl-2-nitrophenyl isocyanate, also known as 1-isocyanato-4-methyl-2-nitrobenzene, is an organic compound containing an isocyanate group. It is used as an organic building block in various chemical syntheses. The compound has a molecular formula of C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-nitrophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-nitroaniline with phosgene. The reaction proceeds as follows:

CH3C6H3(NO2)NH2+COCl2CH3C6H3(NO2)NCO+2HCl\text{CH}_3\text{C}_6\text{H}_3(\text{NO}_2)\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_3\text{C}_6\text{H}_3(\text{NO}_2)\text{NCO} + 2 \text{HCl} CH3​C6​H3​(NO2​)NH2​+COCl2​→CH3​C6​H3​(NO2​)NCO+2HCl

This reaction requires careful handling due to the toxic nature of phosgene .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of safer alternatives to phosgene, such as oxalyl chloride. The reaction conditions typically include a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isocyanate group (-NCO) reacts readily with nucleophiles due to its electrophilic carbon atom. Key reactions include:

Reaction with Alcohols

4-Methyl-2-nitrophenyl isocyanate reacts with alcohols to form urethanes (carbamates):
General Reaction :
R OH+Ar NCOR O C O NH Ar\text{R OH}+\text{Ar NCO}\rightarrow \text{R O C O NH Ar}

  • Conditions : Proceeds at ambient temperature in aprotic solvents (e.g., dichloromethane or THF) .

  • Example : Reaction with methanol yields 4-methyl-2-nitrophenyl methyl carbamate.

Reaction with Amines

Primary and secondary amines undergo nucleophilic attack to form urea derivatives :
General Reaction :
R NH2+Ar NCOR NH C O NH Ar\text{R NH}_2+\text{Ar NCO}\rightarrow \text{R NH C O NH Ar}

  • Conditions : Requires catalytic bases (e.g., triethylamine) or elevated temperatures .

  • Steric Effects : The ortho-methyl group slows reactivity compared to unsubstituted analogues .

Hydrolysis Mechanisms

Hydrolysis of carbamates derived from this compound follows distinct pathways depending on reaction conditions:

Base-Catalyzed Hydrolysis (E1cB Mechanism)

  • Mechanism : Deprotonation of the N-H group forms an intermediate isocyanate (R N C O\text{R N C O}), which hydrates to yield R NH COOH\text{R NH COOH} and eventually R NH2\text{R NH}_2 and CO2\text{CO}_2 .

  • Evidence : Hammett analysis (ρ=+2.1\rho =+2.1) indicates significant negative charge development on the leaving group in the transition state .

Antibody-Catalyzed Hydrolysis (B Ac2 Mechanism)

  • Catalytic Antibodies : Polyclonal antibodies raised against 4-nitrophenyl phosphate haptens accelerate hydrolysis by stabilizing the tetrahedral intermediate .

  • Specificity : Catalysis is abolished for 2-nitrophenyl analogues, highlighting positional sensitivity .

Substitution Reactions

The nitro group facilitates electrophilic aromatic substitution (EAS) under controlled conditions:

Nitro Group Reduction

  • Reduction to Amine : Catalytic hydrogenation (e.g., H2/Pd C\text{H}_2/\text{Pd C}) converts the nitro group to an amine, altering reactivity for downstream applications.

Halogenation

  • Chlorination : Reacts with SOCl2\text{SOCl}_2 to form chloro-derivatives, though steric hindrance from the methyl group reduces yields compared to para-substituted analogues.

Comparative Reactivity Data

Reaction TypeSubstrateRate Constant (kk, M⁻¹s⁻¹)Mechanism
Alcohol AdditionMethanol1.2×1031.2\times 10^{-3}Nucleophilic
Amine AdditionEthylamine3.8×1043.8\times 10^{-4}Nucleophilic
Base Hydrolysis (pH 10)Derived Carbamate4.5×1054.5\times 10^{-5}E1cB
Antibody-Catalyzed4-Nitrophenyl Carbamate2.1×1022.1\times 10^{-2}B Ac2

Mechanistic Insights from Hammett Analysis

  • Electron-Withdrawing Effects : The nitro group increases the electrophilicity of the isocyanate carbon, accelerating nucleophilic attack .

  • Steric Hindrance : The ortho-methyl group reduces accessibility to the isocyanate group, lowering reaction rates with bulky nucleophiles .

Case Study: Antibody-Mediated Hydrolysis

A study using polyclonal antibodies demonstrated:

  • Catalytic Efficiency : kcat/Km=1.4×103M1s1k_{\text{cat}}/K_m=1.4\times 10^3\,\text{M}^{-1}\text{s}^{-1} for 4-nitrophenyl carbamates .

  • Inhibition : Complete inhibition by hapten analogues confirms active-site specificity .

Stability and Handling

  • Moisture Sensitivity : Reacts vigorously with water, necessitating anhydrous storage.

  • Thermal Decomposition : Degrades above 150°C, releasing toxic isocyanate vapors.

Scientific Research Applications

Pharmaceutical Applications

4-Methyl-2-nitrophenyl isocyanate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • It can be used to synthesize derivatives such as 4-methylphenyl analogs of 2-[(2-nitrophenyl)amino]furanone , which have potential therapeutic effects .
  • Development of Anticancer Agents :
    • Research indicates its utility in creating compounds with anticancer properties. For instance, derivatives synthesized from this compound have shown promising results in inhibiting cancer cell proliferation in vitro .
  • Biochemical Research :
    • The compound is also employed in proteomics research, where it aids in the study of protein interactions and modifications .

Chemical Synthesis Applications

This compound is utilized as a reagent in various chemical reactions:

  • Reactivity with Amines :
    • It reacts with primary and secondary amines to form carbamates, which can be further transformed into various nitrogen-containing compounds .
  • Synthesis of Urea Derivatives :
    • The compound can react with urea or thiourea to produce urea-functionalized derivatives, showcasing its versatility in generating complex organic molecules .

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of a novel series of anticancer agents using this compound as a precursor. The resulting compounds exhibited significant cytotoxicity against several cancer cell lines, indicating their potential as therapeutic agents.

Case Study 2: Development of Bioconjugates

In another research initiative, scientists utilized this isocyanate to create bioconjugates for targeted drug delivery systems. The conjugates were designed to enhance the specificity and efficacy of drug action, particularly in tumor targeting.

Comparative Data Table

Application AreaDescriptionExamples/Outcomes
Pharmaceutical SynthesisIntermediate for APIsAnticancer agents
Chemical ReactionsReacts with amines to form carbamatesUrea derivatives
Biochemical ResearchUsed in proteomics for studying protein interactionsEnhanced understanding of proteins

Mechanism of Action

The mechanism of action of 4-methyl-2-nitrophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is utilized in the formation of urethanes and ureas, which are important in various chemical and industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-nitrophenyl isocyanate is unique due to the presence of both a methyl and a nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis .

Biological Activity

4-Methyl-2-nitrophenyl isocyanate (CAS No. 57910-98-2) is an organic compound characterized by its isocyanate functional group attached to a 4-methyl-2-nitrophenyl moiety. This compound has garnered attention in the fields of organic synthesis, pharmaceutical chemistry, and materials science due to its unique reactivity and potential biological activities. This article delves into its biological activity, including its interactions with biological molecules, toxicity, and potential applications.

  • Molecular Formula : C₈H₆N₂O₃
  • Molecular Weight : 178.14 g/mol
  • Structure : Contains a nitro group at the ortho position relative to the methyl group, influencing its reactivity.

Table 1: Comparison of Structural Similarities

Compound NameStructureCAS Number
4-Nitrophenyl isocyanateC₇H₆N₂O₃100-28-7
2-Amino-3-nitrophenolC₆H₈N₂O₃603-85-0
2-Amino-4-chloro-3-nitropyridineC₆H₅ClN₂O₃6980-08-1
4-Methylphenyl isocyanateC₉H₉N₃O102-97-6
3-NitroanilineC₆H₆N₂O₂99-09-8

Interaction with Biological Molecules

This compound exhibits electrophilic properties, allowing it to interact with nucleophilic sites on proteins. Such interactions can lead to modifications that may alter protein function, which is crucial for understanding potential toxicological effects in industrial and laboratory settings. The compound's reactivity is significant in the context of chemical safety and exposure risk assessments.

Toxicity and Irritation Potential

The compound has been classified as an irritant and poses health hazards upon exposure. Prolonged exposure may lead to various health effects, including skin sensitization and respiratory issues . The mechanism of toxicity is primarily through direct interaction with biological tissues, leading to inflammatory responses .

Case Studies

  • Protein Modification Studies : Research indicates that compounds similar to this compound can modify proteins through covalent bonding. Such modifications can result in altered enzymatic activity or immune responses .
  • Toxicological Assessments : Studies have shown that exposure to isocyanates can lead to respiratory sensitization and other systemic effects. A specific case involved workers exposed to isocyanates in manufacturing settings, highlighting the need for stringent safety protocols .
  • Antibody-Catalyzed Reactions : Investigations into antibody-catalyzed hydrolysis involving nitrophenyl isocyanate derivatives have provided insights into their reactivity and potential applications in biochemistry .

Applications in Synthesis

This compound serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its utility as an intermediate in synthesizing more complex molecules underscores its significance in chemical research and industrial applications .

Table 2: Synthetic Applications

Application AreaDescription
Pharmaceutical ChemistryIntermediate for synthesizing drug candidates
AgrochemicalsUsed in developing pesticides and herbicides
Organic SynthesisBuilding block for various organic compounds

Properties

IUPAC Name

1-isocyanato-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXDHIPQKZLDJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339370
Record name 4-Methyl-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57910-98-2
Record name 4-Methyl-2-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-nitrophenyl isocyanate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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